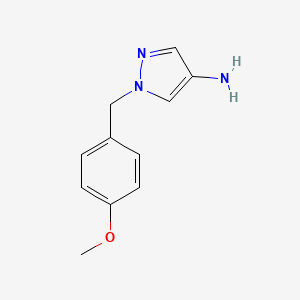

1-(4-methoxybenzyl)-1H-pyrazol-4-amine

Descripción general

Descripción

1-(4-Methoxybenzyl)-1H-pyrazol-4-amine is a compound that has been studied for its potential use in a variety of scientific applications. It is a member of the pyrazole family of compounds, which are known for their ability to bind to metal ions and other organic molecules. This molecule has been used in a variety of research fields, including organic chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

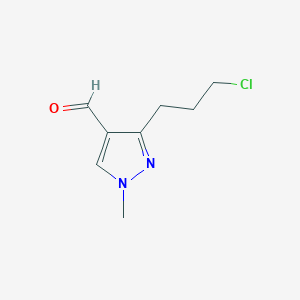

Research on compounds structurally related to "1-(4-methoxybenzyl)-1H-pyrazol-4-amine" has led to the development of efficient synthesis methods and the exploration of their chemical properties. For example, Becerra, Rojas, and Castillo (2021) reported an efficient one-pot synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, showcasing a solvent-free condensation/reduction reaction sequence (Becerra, Rojas, & Castillo, 2021). This highlights the compound's utility in synthesizing valuable pyrazole derivatives with operational ease and short reaction times.

Antimicrobial Applications

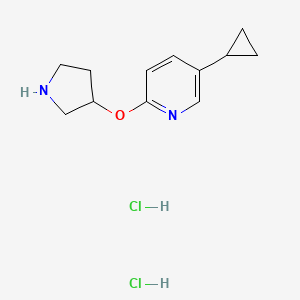

A series of novel substituted "1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine" derivatives have been synthesized and tested for their antibacterial and antifungal activities, demonstrating potent antimicrobial properties (H. Raju et al., 2010). This research is significant for the development of new antimicrobial agents, with structure-activity relationships (SARs) being investigated to improve therapeutic efficacy.

Antiproliferative Effects

Investigations into the antiproliferative effects of "1-(4-methoxybenzyl)-1H-pyrazol-4-amine" derivatives against cancer cell lines have yielded promising results. For instance, novel derivatives synthesized for breast cancer cell inhibition showed significant growth inhibitory effects, highlighting the potential of these compounds in cancer therapy (H. Raju et al., 2011).

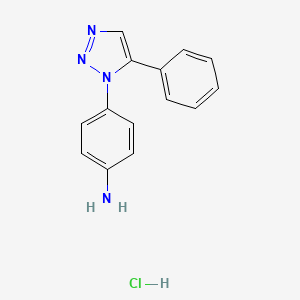

Structural Analysis and Drug Design

The structure-based design and synthesis of "1-(4-methoxybenzyl)-1H-pyrazol-4-amine" derivatives as selective Raf kinase inhibitors in melanoma cells demonstrate the compound's relevance in targeted cancer therapy (Mi-hyun Kim et al., 2011). Such research is crucial for the development of novel therapeutics targeting specific molecular pathways involved in cancer progression.

Mecanismo De Acción

Target of Action

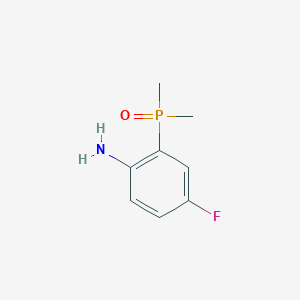

The compound 1-(4-methoxybenzyl)-1H-pyrazol-4-amine, also known as 1H-Pyrazol-4-amine, 1-[(4-methoxyphenyl)methyl]-, is a multi-target directed ligand (MTDL). It has been designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound interacts with its targets, leading to significant changes. It prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The compound’s action on these pathways contributes to its therapeutic potential.

Result of Action

The compound’s action results in molecular and cellular effects that are beneficial in the context of Alzheimer’s Disease. It prevents the formation of amyloid beta (Aβ), a key feature of Alzheimer’s Disease, and reduces the levels of phosphorylated forms of tau . These actions contribute to its potential as a therapeutic strategy against Alzheimer’s Disease .

Propiedades

IUPAC Name |

1-[(4-methoxyphenyl)methyl]pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-15-11-4-2-9(3-5-11)7-14-8-10(12)6-13-14/h2-6,8H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDECMPHXYDYHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxybenzyl)-1H-pyrazol-4-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride](/img/structure/B1460359.png)

![2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid](/img/structure/B1460361.png)

![4-[(1-Hydroxycyclobutyl)methyl]piperazin-2-one](/img/structure/B1460365.png)

![tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B1460367.png)

![[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B1460368.png)

![[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1460377.png)

![5-Methoxypyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B1460380.png)